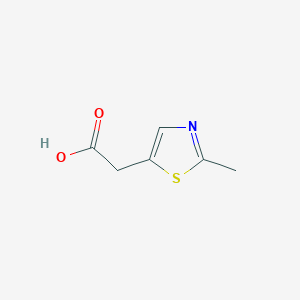

(2-Methyl-1,3-thiazol-5-yl)acetic acid

Description

(2-Methyl-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFWNODYANYNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425865 | |

| Record name | (2-Methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-65-6 | |

| Record name | 2-Methyl-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .

Industrial Production Methods

the use of microwave-assisted synthesis has been reported to reduce reaction time, improve yield, and expand substrate universality .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nucleophilic reagents like amines are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Methyl-1,3-thiazol-5-yl)acetic acid is C₅H₇N₃O₂S, with a molecular weight of approximately 173.19 g/mol. The compound features a thiazole ring fused with an acetic acid moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.2 |

| Escherichia coli | 31.2 | 62.5 |

| Bacillus subtilis | 7.8 | 15.6 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly for strains resistant to conventional antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown significant antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM. This indicates its potential utility in treating fungal infections .

Anticancer Properties

Recent research has explored the anticancer potential of this thiazole derivative:

- Cell Line Studies : In vitro studies indicated that this compound could inhibit the growth of various cancer cell lines, including human glioblastoma U251 cells and melanoma WM793 cells. The mechanism may involve modulation of apoptosis pathways and interference with cellular signaling .

The following table summarizes the anticancer activity observed in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 10–30 |

| WM793 (Melanoma) | 15–25 |

These findings highlight the compound's potential as a lead structure for anticancer drug development .

Industrial Applications

Beyond its medicinal applications, this compound is utilized in various industrial processes:

Dyes and Pigments

The compound serves as an intermediate in the synthesis of dyes and pigments due to its unique chemical structure that allows for diverse functionalization .

Biocides

Its antimicrobial properties make it suitable for use as a biocide in agricultural settings, protecting crops from bacterial and fungal infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Study on Antimicrobial Efficacy

A study published in MDPI assessed the efficacy of various thiazole derivatives against bacterial strains. Among these, this compound displayed superior antibacterial activity compared to conventional antibiotics like Oxytetracycline .

Anticancer Screening

In another study focusing on anticancer properties, novel thiazole derivatives were synthesized based on this compound. These derivatives exhibited promising cytotoxicity against multiple cancer cell lines, reinforcing the potential for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . In cancer cells, it may induce apoptosis and inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Aryl-Substituted Derivatives

- 2-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid (): This derivative introduces a 4-methoxyphenyl group at the 4-position of the thiazole. However, the bulky aryl group may reduce solubility in polar solvents .

- [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide ():

The 4-methylphenyl substitution increases steric hindrance, which could influence binding to biological targets. The hydrobromide salt improves crystallinity and solubility in aqueous media .

Heteroatom-Containing Substituents

- This derivative may exhibit distinct metabolic stability compared to the methyl-substituted parent compound .

- 2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic acid ():

The sulfanyl-linked chlorothiophene moiety adds a conjugated system, which could modulate redox properties or interactions with enzymes like cytochrome P450 .

Functional Group Modifications on the Acetic Acid Moiety

Ester Derivatives

- (2-Amino-thiazol-5-yl)-acetic acid methyl ester (): Esterification of the carboxylic acid group improves cell membrane permeability but reduces aqueous solubility. The amino group at the 2-position introduces hydrogen-bonding capability, which may enhance target binding .

Thiazolidinedione Hybrids

- (Z)-2-(5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (T12) (): Fusion with a thiazolidinedione ring introduces a diketone system, enabling interactions with peroxisome proliferator-activated receptors (PPARs). The morpholino and chloro substituents enhance selectivity for anticancer targets compared to the simpler methyl-substituted parent .

Key Research Findings

- Synthetic Accessibility : The parent compound is synthesized via thia-Michael addition and cyclization, similar to derivatives in and . Substituents like aryl groups require additional coupling steps, reducing overall yield .

- Biological Activity : Thiazolidinedione hybrids (e.g., T12) demonstrate superior anticancer activity compared to simpler acetic acid derivatives, likely due to enhanced target engagement via the diketone moiety .

- Solubility-SAR Relationship : Hydrophobic substituents (e.g., 4-methylphenyl) decrease aqueous solubility but improve lipid bilayer penetration, as seen in analogs from and .

Biological Activity

(2-Methyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring fused with an acetic acid moiety. Its molecular formula is C₅H₇N₃O₂S, with a molecular weight of approximately 173.19 g/mol. The thiazole ring is known for its ability to interact with various biological targets, making it a significant subject of study in pharmacology.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 7.8 µg/mL against Gram-positive bacteria and significantly higher values against Gram-negative strains, indicating potent antibacterial activity compared to standard antibiotics like Oxytetracycline .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.2 |

| Escherichia coli | 31.2 | 62.5 |

| Bacillus subtilis | 7.8 | 15.6 |

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity.

- Activity Against Fungi : The compound demonstrated effective inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM . This suggests its potential utility in treating fungal infections.

3. Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound.

- Cell Line Studies : In vitro studies indicated that this compound could inhibit the growth of various cancer cell lines, including human glioblastoma U251 cells and melanoma WM793 cells . The mechanism of action may involve the modulation of apoptosis pathways and interference with cellular signaling.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The thiazole ring can bind to enzymes and receptors, altering their activity and leading to antimicrobial or anticancer effects.

- Covalent Bond Formation : The acetic acid moiety may facilitate covalent bonding with nucleophilic sites on proteins, impacting their function and contributing to the compound's overall bioactivity.

Study on Antimicrobial Efficacy

A study published in MDPI assessed the efficacy of various thiazole derivatives against bacterial strains. Among these, this compound displayed superior antibacterial activity compared to conventional antibiotics . This reinforces the potential for developing new antimicrobial agents based on thiazole derivatives.

Anticancer Screening

In another investigation focusing on anticancer properties, several thiazole analogues were synthesized and tested against cancer cell lines. Results indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.